molecular formula C14H15N3O4 B1588882 (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid CAS No. 20945-53-3

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid

Cat. No. B1588882
CAS RN: 20945-53-3
M. Wt: 289.29 g/mol
InChI Key: IQMIVNGNLQKTJX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid, also known as Boc-L-3-pyrazinylalanine, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid alanine and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acidzinylalanine involves the inhibition of certain enzymes and receptors. For example, it has been found to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that is involved in the regulation of glucose metabolism. By inhibiting DPP-4, (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acidzinylalanine can increase insulin secretion and improve glucose tolerance.

Biochemical And Physiological Effects

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acidzinylalanine has been found to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin secretion in animal models of diabetes. It has also been found to have anti-cancer properties by inhibiting the activity of certain enzymes and receptors that are involved in the progression and development of cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acidzinylalanine in lab experiments is its high purity and stability. It can be synthesized in large quantities and purified using various methods. However, one of the limitations of using (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acidzinylalanine is its cost, which can be relatively high compared to other compounds.

Future Directions

There are several future directions for the use of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acidzinylalanine in scientific research. One direction is the development of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acidzinylalanine derivatives with improved potency and selectivity. Another direction is the investigation of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acidzinylalanine as a potential drug candidate for other diseases such as Alzheimer's disease and inflammatory disorders. Additionally, the use of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acidzinylalanine in combination with other drugs or therapies could also be explored.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acidzinylalanine has been extensively used in scientific research, especially in the field of medicinal chemistry. It has been found to have potential as a drug candidate for various diseases such as cancer, diabetes, and neurological disorders. (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acidzinylalanine has been shown to inhibit the activity of certain enzymes and receptors that are involved in the progression and development of these diseases.

properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-13(19)12(9-17-8-4-7-15-17)16-14(20)21-10-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,16,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMIVNGNLQKTJX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CN2C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CN2C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459567
Record name (S)-2-(benzyloxycarbonylamino)-3-(1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid

CAS RN

20945-53-3
Record name (S)-2-(benzyloxycarbonylamino)-3-(1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid
Reactant of Route 6
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.